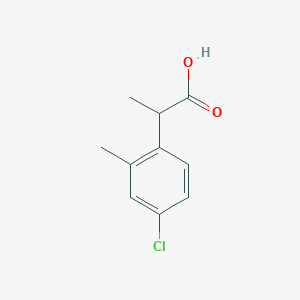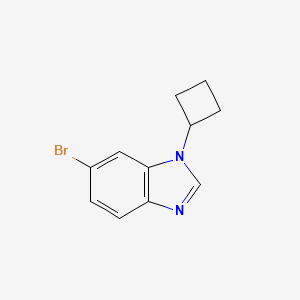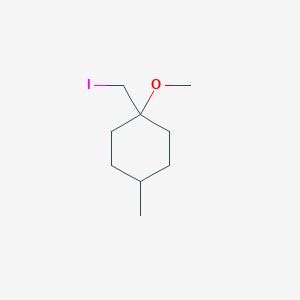
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group, a methoxy group, and a methyl group
準備方法
The synthesis of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-4-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The iodomethylation process introduces the iodomethyl group to the cyclohexane ring, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under mild conditions with the use of appropriate solvents and catalysts.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with hydroxide ions can yield 1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane.
科学的研究の応用
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of iodomethyl groups on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. For instance, modifications of the structure could lead to the development of new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.
作用機序
The mechanism of action of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the introduction of different functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
The pathways involved in the compound’s effects depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The bromine atom is less reactive than iodine, leading to different reactivity and applications.
1-(Chloromethyl)-1-methoxy-4-methylcyclohexane: Contains a chloromethyl group, which is even less reactive than the bromomethyl group. This compound may have different uses in synthesis and industry.
1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane: Formed by the substitution of the iodomethyl group with a hydroxyl group
The uniqueness of this compound lies in its high reactivity due to the presence of the iodomethyl group, making it a versatile intermediate in various chemical reactions and applications.
特性
分子式 |
C9H17IO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
1-(iodomethyl)-1-methoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3 |
InChIキー |
IGRBNBBTUAHMOD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CI)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


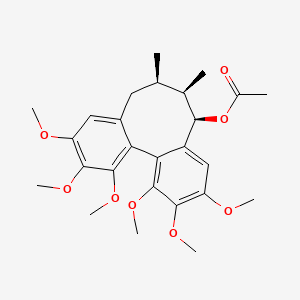
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
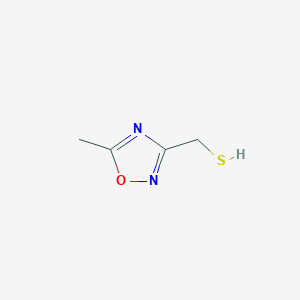

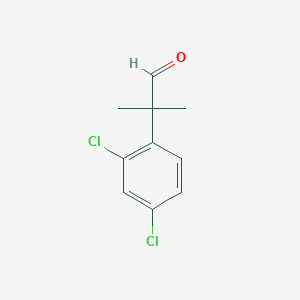

![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
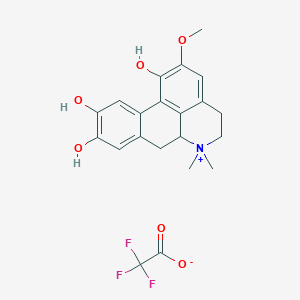
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)

